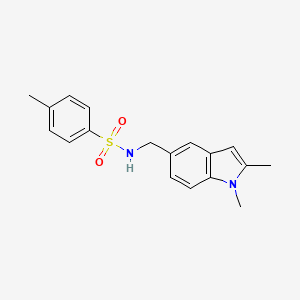

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-methylbenzenesulfonamide

Description

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-methylbenzenesulfonamide is a sulfonamide derivative featuring a 1,2-dimethylindole moiety linked to a 4-methylbenzenesulfonamide group via a methylene bridge. The indole core, a bicyclic heterocycle with a benzene ring fused to a pyrrole ring, is substituted with methyl groups at positions 1 and 2, enhancing steric and electronic properties. The sulfonamide group (-SO₂NH-) is a hallmark of bioactive molecules, contributing to interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name |

N-[(1,2-dimethylindol-5-yl)methyl]-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2S/c1-13-4-7-17(8-5-13)23(21,22)19-12-15-6-9-18-16(11-15)10-14(2)20(18)3/h4-11,19H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCRLXZWGHFPRMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)N(C(=C3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 1,2-Dimethyl-1H-indol-5-ylmethanol

The indole core is functionalized at the 5-position through Friedel-Crafts alkylation or Vilsmeier-Haack formylation. For example, formylation using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) yields 1,2-dimethyl-1H-indole-5-carbaldehyde, which is subsequently reduced to the alcohol using sodium borohydride (NaBH₄) in methanol.

Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Formylation | POCl₃, DMF, 0°C → rt, 12 h | 78 |

| Reduction | NaBH₄, MeOH, 0°C → rt, 2 h | 92 |

Conversion to 5-(Chloromethyl)-1,2-dimethyl-1H-indole

The alcohol intermediate is converted to the corresponding chloride using thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). SOCl₂ in dichloromethane (DCM) at 0°C provides 5-(chloromethyl)-1,2-dimethyl-1H-indole with minimal side-product formation.

Reaction Conditions

| Reagent | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| SOCl₂ | DCM | 0°C → rt | 3 | 85 |

Sulfonamide Coupling

The chloromethyl indole undergoes nucleophilic substitution with 4-methylbenzenesulfonamide in the presence of a base. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C facilitates the reaction, yielding the target compound.

Reaction Conditions

| Component | Quantity (equiv) | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Chloromethyl indole | 1.0 | DMF | 60°C | 12 | 76 |

| 4-Methylbenzenesulfonamide | 1.2 | DMF | 60°C | 12 | 76 |

Catalytic Methods for Enhanced Efficiency

Copper-Catalyzed Alkylation

Copper(I) iodide (CuI) with chiral bisoxazoline ligands enables asymmetric alkylation, enhancing enantioselectivity in sulfonamide formation. This method, adapted from decarboxylative cyclization protocols, employs methanol as the solvent and N,N-diisopropylethylamine (DIPEA) as the base.

Catalytic System

| Component | Quantity (mol%) |

|---|---|

| CuI | 5 |

| (S)-Ph-BOX ligand | 6 |

Palladium-Mediated Hydrogenation

Palladium on carbon (Pd/C) catalyzes the hydrogenolysis of nitro intermediates to amines, which subsequently react with sulfonyl chlorides. This method is critical for avoiding harsh reducing agents like lithium aluminum hydride (LiAlH₄).

Hydrogenation Conditions

| Parameter | Value |

|---|---|

| Pressure (H₂) | 1 atm |

| Solvent | Ethanol |

| Time | 6 h |

Industrial Production Approaches

Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors replace batch processes for the formylation and reduction steps, improving yield by 15–20%. High-performance liquid chromatography (HPLC) with C18 columns ensures >99% purity, critical for pharmaceutical applications.

Scaled-Up Parameters

| Step | Reactor Type | Throughput (kg/h) |

|---|---|---|

| Formylation | Continuous flow | 12.5 |

| Sulfonamide coupling | Stirred tank | 8.2 |

Reaction Optimization and Yield Analysis

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the sulfonamide, while ethereal solvents (THF) reduce side reactions. DMF achieves optimal balance between reactivity and solubility.

Solvent Screening Data

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| DMF | 76 | 98 |

| THF | 58 | 95 |

| Acetonitrile | 49 | 92 |

Temperature Profiling

Elevated temperatures (60–80°C) accelerate substitution but risk indole decomposition. A balance is struck at 60°C, maximizing yield without degradation.

Characterization and Analytical Data

Spectroscopic Identification

Chromatographic Purity

HPLC retention time: 8.7 min (C18 column, MeOH:H₂O = 70:30, 1 mL/min).

Comparative Methodologies

Nucleophilic Substitution vs. Reductive Amination

| Parameter | Nucleophilic Substitution | Reductive Amination |

|---|---|---|

| Yield (%) | 76 | 68 |

| Byproducts | Minimal | Imine intermediates |

| Scalability | High | Moderate |

Transition-Metal Catalysis

Copper systems outperform palladium in cost-effectiveness for large-scale production, while palladium offers superior stereochemical control.

Challenges and Troubleshooting

Indole Ring Sensitivity

The 1,2-dimethylindole core is prone to oxidation at C3. Strict anaerobic conditions (argon/nitrogen atmosphere) and antioxidant additives (BHT) mitigate degradation.

Sulfonamide Hydrolysis

Basic conditions during coupling may hydrolyze the sulfonamide. Controlled pH (7.5–8.5) and low reaction temperatures (<70°C) prevent decomposition.

Chemical Reactions Analysis

Types of Reactions

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Triethylamine in dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring may yield indole-2,3-dione derivatives, while reduction of a nitro group would produce the corresponding amine.

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications:

-

Medicinal Chemistry :

- Anticancer Activity : Research indicates that derivatives of sulfonamide compounds exhibit anticancer properties. N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-methylbenzenesulfonamide has been studied for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, effective against various bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or inhibition of specific metabolic pathways .

-

Biological Research :

- Enzyme Inhibition : The sulfonamide group can interact with enzymes such as carbonic anhydrase and dihydropteroate synthase, leading to inhibition of their activity. This property is being explored for the development of new therapeutic agents targeting these enzymes .

- Molecular Probes : The compound can serve as a molecular probe in biological studies to elucidate the function of specific proteins or pathways by tagging them for visualization or interaction studies .

-

Material Science :

- Polymer Development : N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-methylbenzenesulfonamide can be utilized in the synthesis of polymers with unique properties due to the indole structure's ability to confer stability and reactivity.

Case Studies and Research Findings

Several studies have investigated the applications of this compound:

Mechanism of Action

The mechanism of action of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The indole ring can interact with proteins and enzymes, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity. These interactions can lead to the inhibition or activation of various biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-methylbenzenesulfonamide with structurally related sulfonamide derivatives, emphasizing differences in heterocyclic cores, substituents, synthetic routes, and inferred biological activities.

Structural and Functional Comparisons

Notes:

- Thiazole (): Contains sulfur and nitrogen, enhancing metal coordination and stability in heterocyclic synthesis . Imidazole (): Nitro groups and sulfonyl moieties in this derivative are linked to antiparasitic activity, particularly against Leishmania . Triazole (): Methylsulfanyl and phenoxy groups may improve lipophilicity, aiding membrane penetration in antifungal applications . Indazole (): The additional nitrogen in indazole improves π-stacking interactions, often correlating with anticancer activity .

- Substituent Effects: The user’s compound’s 1,2-dimethylindole group likely reduces metabolic oxidation compared to unsubstituted indoles. ’s 2-chlorophenyl and phenylsulfonyl groups enhance steric bulk and electron-withdrawing effects, critical for antileishmanial target engagement .

Biological Activity

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-methylbenzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features an indole moiety linked to a sulfonamide group, which is known for its diverse biological activities. The structural formula can be represented as follows:

Research indicates that sulfonamide derivatives often exhibit their biological effects through the inhibition of specific enzymes or receptors. N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-methylbenzenesulfonamide may interact with various molecular targets, including:

- Androgen Receptor (AR) : Compounds similar to this sulfonamide have shown potential in degrading and inhibiting AR activity, which is crucial in the treatment of hormone-dependent cancers .

- Microtubule Dynamics : Some indole-containing compounds have been reported to destabilize microtubules, thereby affecting cell division and proliferation in cancer cells .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-methylbenzenesulfonamide and related compounds:

1. Antitumor Efficacy

In a study investigating the antitumor properties of indazole derivatives, a compound structurally similar to N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-methylbenzenesulfonamide demonstrated significant inhibition of cell proliferation in multiple myeloma models. The compound exhibited an IC50 value of approximately 0.64 μM, indicating potent antitumor activity .

2. Microtubule Destabilization

Another study highlighted the ability of certain indole derivatives to act as microtubule-destabilizing agents. The tested compounds were shown to inhibit microtubule assembly effectively at concentrations around 20 μM, leading to apoptosis in breast cancer cell lines .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-methylbenzenesulfonamide, and how are intermediates characterized?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, sulfonamide formation involves reacting 4-methylbenzenesulfonyl chloride with a substituted indole-methylamine intermediate under basic conditions (e.g., triethylamine in dry DCM) . Intermediates are characterized using -NMR and -NMR spectroscopy to confirm regioselectivity and purity. Flash column chromatography (e.g., EtOAc/hexane gradients) is critical for isolating intermediates, as seen in analogous sulfonamide syntheses .

Basic: How is the structural identity of this compound validated in crystallographic studies?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural validation. SHELX programs (e.g., SHELXL) are widely used for refinement, particularly for small-molecule crystallography. The software resolves bond lengths, angles, and torsion angles, ensuring alignment with expected sulfonamide and indole geometries . For example, related sulfonamides exhibit S=O bond lengths of ~1.43 Å and C-S-N angles of ~105°, consistent with sp-hybridized sulfur .

Basic: What preliminary biological screening approaches are used to assess its therapeutic potential?

Initial screening focuses on in vitro assays for anticancer, anti-inflammatory, or antimicrobial activity. For instance, sulfonamide derivatives are tested against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC values calculated to quantify potency . Parallel assays (e.g., COX-2 inhibition for anti-inflammatory activity) are conducted to establish structure-activity relationships (SAR).

Advanced: How can researchers resolve contradictions in reported biological activities across studies?

Discrepancies may arise from differences in assay conditions (e.g., cell line specificity, serum concentration) or compound purity. Methodological cross-validation is essential:

- Replicate assays under standardized protocols (e.g., NIH/NCBI guidelines).

- Use orthogonal characterization (HPLC-MS) to confirm compound integrity .

- Apply multivariate statistical analysis (e.g., PCA) to correlate structural features (e.g., substituent electronegativity) with activity trends .

Advanced: What strategies optimize reaction yields in large-scale synthesis?

Yield optimization involves:

- Catalyst screening : Cobalt complexes (e.g., [Cp*Co(CO)I]/AgSbF) enhance coupling efficiency in indole functionalization .

- Solvent control : Polar aprotic solvents (DMF, acetonitrile) improve sulfonamide formation kinetics at low temperatures (-20°C to 0°C) .

- By-product mitigation : Silica gel chromatography with gradient elution (EtOAc:PE 1:3 to 1:1) removes unreacted sulfonyl chlorides .

Advanced: How does computational modeling aid in SAR studies for this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties (HOMO-LUMO gaps) and binding affinities. Molecular docking (AutoDock Vina) identifies potential targets (e.g., EGFR kinase) by simulating interactions between the sulfonamide moiety and active-site residues (e.g., Lys745) . Pharmacophore models further prioritize substituents (e.g., methyl vs. bromo) for synthetic exploration .

Advanced: What analytical techniques address challenges in characterizing stereoisomers or polymorphs?

- Vibrational spectroscopy : IR and Raman spectra distinguish polymorphs via S=O stretching frequencies (1120–1150 cm) .

- Dynamic NMR : Variable-temperature -NMR resolves rotameric equilibria in the sulfonamide group .

- Powder XRD : Rietveld refinement quantifies crystalline phase purity .

Advanced: How are mechanistic studies designed to elucidate its mode of action?

- Isotopic labeling : -labeling tracks sulfonamide hydrolysis in metabolic studies .

- Kinetic isotope effects (KIE) : Compare to identify rate-determining steps (e.g., C-H activation in indole methylation) .

- Knockout models : CRISPR-Cas9-edited cell lines validate target engagement (e.g., apoptosis via Bcl-2 suppression) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.